Cas no 796851-30-4 (2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a benzofuran-substituted boronic ester commonly employed as an intermediate in Suzuki-Miyaura cross-coupling reactions. Its stable dioxaborolane moiety enhances shelf life and handling convenience compared to boronic acids. The electron-rich benzofuran ring contributes to its reactivity in palladium-catalyzed transformations, making it valuable for constructing complex heterocyclic systems in pharmaceutical and materials chemistry. The tetramethyl substitution on the dioxaborolane ring further improves stability against protodeboronation, ensuring reliable performance in synthetic applications. This compound is particularly useful for introducing benzofuran motifs into target molecules with high selectivity and efficiency.
2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
796851-30-4 structure
Product Name:2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No:796851-30-4
MF:C14H17BO3
MW:244.093984365463
MDL:MFCD11841067
CID:556571
PubChem ID:43811031
Update Time:2025-06-09

2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-(1-benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • Benzofuran,3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]furan
    • Benzofuran-3-boronic acid pinacol ester
    • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran (ACI)
    • 2-(Benzo[b]furan-3-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • MB10061
    • F12839
    • AKOS016008040
    • CS-0174206
    • J-506222
    • 796851-30-4
    • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran
    • Benzofuranboronic acid pinacol ester
    • 3-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-BENZOFURAN
    • JSWDWMBIBSINSL-UHFFFAOYSA-N
    • AS-47245
    • MFCD11841067
    • benzofuran-3-ylboronic acid pinacol ester
    • SCHEMBL1988244
    • FT-0758793
    • DTXSID70656417
    • DB-075607
    • MDL: MFCD11841067
    • Inchi: 1S/C14H17BO3/c1-13(2)14(3,4)18-15(17-13)11-9-16-12-8-6-5-7-10(11)12/h5-9H,1-4H3
    • InChI Key: JSWDWMBIBSINSL-UHFFFAOYSA-N
    • SMILES: O1C2C(=CC=CC=2)C(B2OC(C)(C)C(C)(C)O2)=C1

Computed Properties

  • Exact Mass: 244.12700
  • Monoisotopic Mass: 244.1270746g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 313
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 31.6Ų

Experimental Properties

  • PSA: 31.60000
  • LogP: 2.73200

2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Security Information

2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>

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2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: (SP-4-3)-rel-(Methanesulfonato-κO)[2′-[(R)-methylamino-κN][1,1′-biphenyl]-2-yl-κ… Solvents: 2-Methyltetrahydrofuran ;  24 h, 90 °C
Reference
A Monophosphine Ligand Derived from Anthracene Photodimer: Synthetic Applications for Palladium-Catalyzed Coupling Reactions
Wang, Xin; et al, Organic Letters, 2019, 21(20), 8158-8163

Production Method 2

Reaction Conditions
1.1 Reagents: Butyllithium Catalysts: (SP-4-3)-Chloro[[2-(dicyclohexylphosphino-κP)phenyl][2-[(dimethylamino-κN)methyl… Solvents: Mesitylene ,  Hexane ;  rt; 4 h, 150 °C
Reference
Fluorine-controlled C-H borylation of arenes catalyzed by a PSiN-pincer platinum complex
Takaya, Jun; et al, Chemical Communications (Cambridge, 2015, 51(100), 17662-17665

Production Method 3

Reaction Conditions
1.1 Catalysts: [1,3-Bis(η2-ethenyl)-1,1,3,3-tetramethyldisiloxane](1,3-dicyclohexyl-1,3-dihydro… Solvents: Heptane ;  20 h, 100 °C
Reference
C-H borylation by platinum catalysis
Furukawa, Takayuki; et al, Bulletin of the Chemical Society of Japan, 2017, 90(3), 332-342

Production Method 4

Reaction Conditions
1.1 Catalysts: Iridium(1+), (2,2′-bipyridine-κN1,κN1′)[(1,2,5,6-η)-1,5-cyclooctadiene]- (mesoporous organosilica supported) Solvents: Cyclohexane ;  12 h, 80 °C
Reference
Iridium-bipyridine periodic mesoporous organosilica catalyzed direct C-H borylation using a pinacolborane
Maegawa, Yoshifumi; et al, Dalton Transactions, 2015, 44(29), 13007-13016

Production Method 5

Reaction Conditions
1.1 Solvents: Diethyl ether ;  overnight, rt
Reference
Hydrogenation of Borylated Arenes
Wollenburg, Marco; et al, Angewandte Chemie, 2019, 58(20), 6549-6553

Production Method 6

Reaction Conditions
1.1 Catalysts: [2,2′-Bipyridine]-5,5′-dicarboxaldehyde, polymer with 5′-[4-amino-3,5-bis(1-meth… Solvents: Heptane ;  24 h, 100 °C; 100 °C → rt; 5 min
Reference
Control Interlayer Stacking and Chemical Stability of Two-Dimensional Covalent Organic Frameworks via Steric Tuning
Wu, Xiaowei ; et al, Journal of the American Chemical Society, 2018, 140(47), 16124-16133

Production Method 7

Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  2,2′-Bis(2-oxazoline) Solvents: Tetrahydrofuran ;  rt
1.2 Solvents: Tetrahydrofuran ;  5 h, rt
Reference
C-H Borylation Catalysts that Distinguish Between Similarly Sized Substituents Like Fluorine and Hydrogen
Miller, Susanne L.; et al, Organic Letters, 2019, 21(16), 6388-6392

2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Suppliers

Amadis Chemical Company Limited
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(CAS:796851-30-4)2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Order Number:A864820
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Quantity:250mg/1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:48
Price ($):155.0/318.0/490.0
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Additional information on 2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Comprehensive Overview of 2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 796851-30-4)

2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 796851-30-4) is a highly versatile boronic ester compound widely utilized in organic synthesis, pharmaceutical research, and material science. Its unique molecular structure, featuring a benzofuran moiety coupled with a dioxaborolane ring, makes it a valuable intermediate for Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in modern synthetic chemistry. Researchers and industries increasingly seek this compound due to its stability, reactivity, and compatibility with diverse reaction conditions.

The growing demand for 2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane aligns with trends in drug discovery and agrochemical development, where boron-containing compounds play pivotal roles. Recent studies highlight its potential in designing kinase inhibitors and fluorescent probes, addressing key challenges in targeted therapy and bioimaging. Furthermore, its application in OLED materials has garnered attention, as benzofuran derivatives contribute to high-efficiency light-emitting layers.

From a synthetic perspective, the CAS No. 796851-30-4 compound offers advantages such as air stability and ease of purification, reducing operational complexities in large-scale production. Its compatibility with Pd-catalyzed reactions enables the construction of complex biaryl structures, a recurring motif in pharmaceutical APIs and functional materials. Analytical techniques like NMR spectroscopy and HPLC confirm its high purity (>98%), meeting stringent industry standards.

Environmental and regulatory considerations further underscore the relevance of 2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Unlike traditional halogenated intermediates, this boronate ester generates fewer toxic byproducts, aligning with green chemistry principles. Its role in C-H activation strategies also supports atom-economical synthesis, a priority for sustainable manufacturing. These attributes position it as a preferred choice for academic labs and industrial R&D teams.

Market insights reveal escalating interest in CAS 796851-30-4, driven by advancements in personalized medicine and electronic materials. Frequently searched queries include "benzofuran boronic ester applications" and "dioxaborolane synthesis protocol," reflecting user focus on practical implementation. Storage recommendations typically emphasize anhydrous conditions and inert atmosphere to preserve reactivity, while suppliers often provide custom synthesis services to meet project-specific requirements.

In conclusion, 2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exemplifies innovation at the intersection of organic chemistry and applied science. Its multifaceted applications—from catalysis to material engineering—ensure its continued prominence in scientific literature and industrial workflows. Future research may explore its utility in photoredox catalysis or bioconjugation, further expanding its technological footprint.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:796851-30-4)2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A864820
Purity:99%/99%/99%
Quantity:250mg/1g/5g
Price ($):155.0/318.0/490.0
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